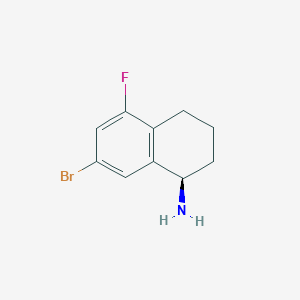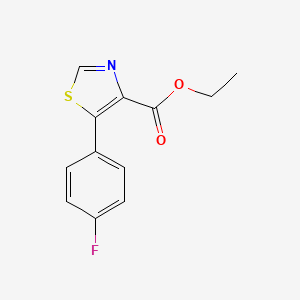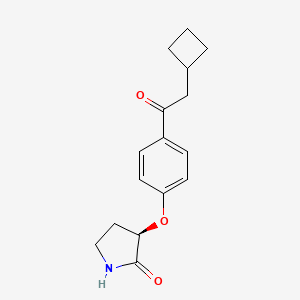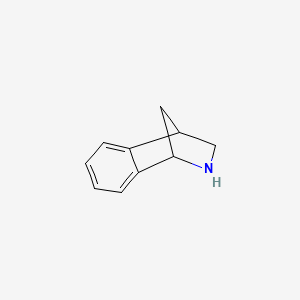
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives It is characterized by a fused bicyclic structure, which includes a methano bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. Another method includes the use of multicomponent reactions, which improve atom economy and yield by combining multiple reactants in a single step .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve the desired reduction .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium or platinum catalysts.
Substitution: Halogenated reagents, such as bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of neuroprotective agents and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit monoamine oxidase (MAO) and modulate neurotransmitter levels, which contributes to its neuroprotective effects. Additionally, the compound can scavenge free radicals and reduce oxidative stress, further enhancing its therapeutic potential .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methano bridge.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-2-methylisoquinoline: Another methylated analog with unique biological activities.
Uniqueness: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is unique due to its methano bridge, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets and contributes to its diverse range of applications .
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C10H11N/c1-2-4-9-8(3-1)7-5-10(9)11-6-7/h1-4,7,10-11H,5-6H2 |
Clave InChI |
ACLBUJFZNPDIQN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNC1C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


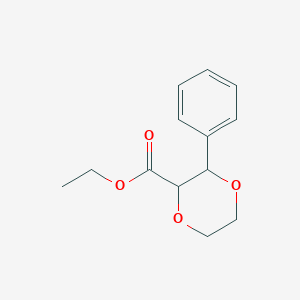
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
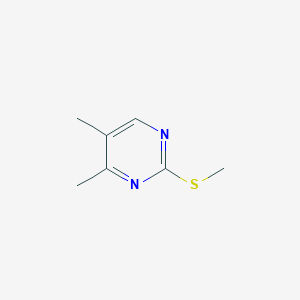
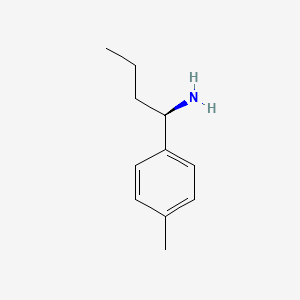


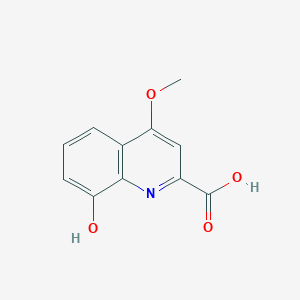
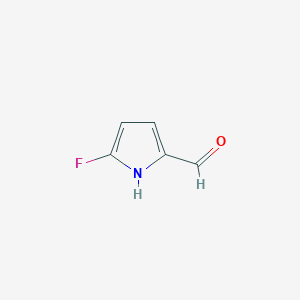
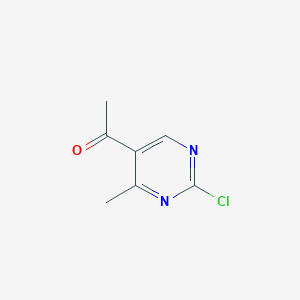

![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
